2-(3,4-Difluorophenoxy)-2-phenylacetic acid
Overview
Description
2-(3,4-Difluorophenoxy)-2-phenylacetic acid (DFPAA) is an aromatic acid that has been widely studied for its potential use in various scientific and medical applications. It is a derivative of phenoxyacetic acid and is synthesized from a reaction between 3,4-difluorophenol and an alkyl halide. DFPAA has been found to have a wide range of biochemical and physiological effects, making it a potentially useful tool for various medical and research applications.
Scientific Research Applications
Scientific Field
Organic Chemistry, specifically in the area of carbon-carbon bond forming reactions .
Summary of the Application
The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound is cross-coupled with an organic halide by a palladium catalyst . This reaction is widely used in organic chemistry, including the synthesis of commercially important products .
Methods of Application or Experimental Procedures
The reaction involves the use of a palladium catalyst to facilitate the cross-coupling of the organoboron compound with the organic halide . The reaction conditions are generally mild and functional group tolerant, making it suitable for a wide range of applications .
Results or Outcomes
The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds . The reaction is known for its high yield and selectivity .
- Summary: 3,4-Difluorophenylboronic acid, which can be derived from “2-(3,4-Difluorophenoxy)-2-phenylacetic acid”, can be used to prepare fluorinated biaryl derivatives via the Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- Methods: The reaction involves the use of a palladium catalyst to facilitate the cross-coupling of the organoboron compound with the organic halide .
- Results: The outcome of the reaction is the formation of fluorinated biaryl derivatives .
- Summary: 3,4-Difluorophenylboronic acid can be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
- Methods: The reaction involves the use of a Ni catalyst to facilitate the reaction of the organoboron compound with the aryl aldehydes .
- Results: The outcome of the reaction is the formation of flurodiarylmethanols .
- Summary: 3,4-Difluorophenylboronic acid can be used to prepare conjugated fluorodiazaborinines by treating with diamines via intermolecular dehydration reaction for the detection of explosives .
- Methods: The reaction involves the use of diamines to facilitate the intermolecular dehydration reaction .
- Results: The outcome of the reaction is the formation of conjugated fluorodiazaborinines, which can be used for the detection of explosives .
Fluorinated Biaryl Derivatives Synthesis
Flurodiarylmethanols Synthesis
Conjugated Fluorodiazaborinines Synthesis
- Summary: 3,4-Difluorophenylboronic acid, which can be derived from “2-(3,4-Difluorophenoxy)-2-phenylacetic acid”, can be used in Suzuki cross-coupling reactions with aryl and heteroaryl halides .
- Methods: The reaction involves the use of a palladium catalyst to facilitate the cross-coupling .
- Results: The outcome of the reaction is the formation of biaryl compounds .
- Summary: 3,4-Difluorophenylboronic acid can be used in oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals .
- Methods: The reaction involves the use of a palladium catalyst to facilitate the cross-coupling .
- Results: The outcome of the reaction is the formation of biaryl compounds .
Suzuki Cross-Coupling Reactions
Oxo Directing Liebeskind-Srogl Cross-Coupling Reactions
Substitution Reactions with Enyne Acetates and Carbonates
properties
IUPAC Name |
2-(3,4-difluorophenoxy)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-7-6-10(8-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXORHRYFJUBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenoxy)-2-phenylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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